molecular formula C14H14BrNO2S2 B4843133 4-(5-bromo-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one

4-(5-bromo-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one

Cat. No. B4843133
M. Wt: 372.3 g/mol
InChI Key: AYPHSSWBNVZMHN-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-bromo-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one, commonly known as BMPT, is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. BMPT is a yellow crystalline powder that has a molecular weight of 396.42 g/mol and a melting point of 174-176°C.

Mechanism of Action

The mechanism of action of BMPT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BMPT has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
BMPT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. BMPT has also been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, BMPT has been shown to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BMPT in lab experiments is its versatility. It can be used in a variety of assays to study its various effects. Additionally, BMPT is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the limitations of using BMPT is its potential toxicity. It is important to use appropriate safety measures when handling BMPT to avoid any adverse effects.

Future Directions

There are several future directions for the study of BMPT. One potential area of research is the development of BMPT-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of BMPT's potential use as a corrosion inhibitor in the oil and gas industry. Additionally, more research is needed to fully understand the mechanism of action of BMPT and its potential applications in various fields.
Conclusion:
In conclusion, BMPT is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. Its versatility, ease of synthesis, and various biochemical and physiological effects make it an attractive option for researchers. Further research is needed to fully understand the mechanism of action of BMPT and its potential applications in various fields.

Scientific Research Applications

BMPT has been extensively studied for its potential applications in various fields. It has been shown to exhibit antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. BMPT has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, BMPT has been investigated for its potential use as a corrosion inhibitor in the oil and gas industry.

properties

IUPAC Name

(4Z)-4-[(5-bromo-2-methoxyphenyl)methylidene]-2-propylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S2/c1-3-6-19-14-16-11(13(17)20-14)8-9-7-10(15)4-5-12(9)18-2/h4-5,7-8H,3,6H2,1-2H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPHSSWBNVZMHN-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=CC2=C(C=CC(=C2)Br)OC)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=N/C(=C\C2=C(C=CC(=C2)Br)OC)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-[(5-bromo-2-methoxyphenyl)methylidene]-2-propylsulfanyl-1,3-thiazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-bromo-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
4-(5-bromo-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 3
Reactant of Route 3
4-(5-bromo-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 4
Reactant of Route 4
4-(5-bromo-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 5
Reactant of Route 5
4-(5-bromo-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 6
Reactant of Route 6
4-(5-bromo-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.